molecular formula C20H23N5OS B2587115 1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1203364-56-0

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2587115
CAS RN: 1203364-56-0
M. Wt: 381.5
InChI Key: UTICXEMSFADCDY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea, also known as MMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Antimicrobial Applications

A novel series of substituted quinazolines, structurally similar to the compound of interest, demonstrated broad-spectrum antimicrobial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These compounds were synthesized and screened, showing MIC values between 6.25 and 100 μg/mL, suggesting their potential as antimicrobial agents (Buha et al., 2012).

Anticancer Activity

The effect of heterocyclic substituents on the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines was investigated, revealing that derivatives with specific substituents demonstrated significant levels of anticancer activity. This study highlights the potential of these compounds in developing anticancer drugs, showing that the nature of heterocyclic substituents significantly affects their biological activity (Konovalenko et al., 2022).

Binding with Human Serum Albumin

Research on piperazinyl-quinolinyl dispiro heterocyclic derivatives, related to the chemical structure , explored their binding ability with human serum albumin (HSA) using spectrofluorometric and molecular docking studies. The findings indicate a spontaneous and highly favorable reaction for the complexation process, suggesting implications for drug delivery and pharmacokinetics (Murugesan et al., 2017).

Anti-Inflammatory Properties

A study discovered quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists with significant affinity for the human histamine H1 receptor. These compounds possess anti-inflammatory properties in vivo, presenting a novel class of dual action H1R/H4R ligands with potential therapeutic benefits (Smits et al., 2008).

Synthesis and Evaluation of Novel Derivatives

Another study focused on the synthesis and evaluation of thiophene-2-carboxaldehyde derivatives for their antibacterial, antifungal, and anticancer activities. These compounds, including structures similar to the query compound, showed good biological activity and less toxicity, highlighting their potential in therapeutic applications (Shareef et al., 2016).

properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-12-18(25-9-7-24(2)8-10-25)22-17-6-5-15(13-16(14)17)21-20(26)23-19-4-3-11-27-19/h3-6,11-13H,7-10H2,1-2H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTICXEMSFADCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea

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